molecular formula C14H22BNO4S B8083590 N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B8083590
M. Wt: 311.2 g/mol
InChI Key: MHWHESRHLUKRBZ-UHFFFAOYSA-N
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Description

N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a high-purity chemical reagent featuring a synthetically valuable boronic ester (pinacol boronate) functional group. With a documented purity of 95%, this compound is supplied for research and development applications . Its structure has been thoroughly characterized by techniques including FT-IR, 1H NMR, and mass spectroscopy, and has been the subject of detailed conformational and crystal structure analysis via X-ray diffraction . The primary research value of this compound lies in its role as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is a protected form of boronic acid, enhancing the compound's stability and handling properties for multi-step syntheses. Concurrently, the ethane-sulfonamide moiety is a significant pharmacophore, commonly found in compounds with biological activity. Structural analogs containing the arylsulphonamide group have been investigated for their potential as inhibitors of the pore-forming protein perforin, which is a key component of the immune response, suggesting potential pathways for immunosuppressive drug discovery . This makes the compound a valuable intermediate for medicinal chemists working to develop new therapeutic candidates. This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, using appropriate personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-10-8-7-9-11(12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWHESRHLUKRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a synthetic compound notable for its unique structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.

Chemical Structure and Properties

The compound has a molecular formula of C15H24BNO4S and a molecular weight of approximately 325.24 g/mol. Its structure features a sulfonamide group linked to an ethane chain and a phenyl ring with a tetramethyl-1,3,2-dioxaborolane moiety. This combination of functional groups suggests potential for diverse chemical reactivity and biological interactions.

Antibacterial Properties

Compounds containing sulfonamide groups are traditionally associated with antibacterial properties. The sulfonamide moiety in this compound may contribute to its efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.

Boron Coordination Chemistry

The presence of the boron atom in the dioxaborolane structure enhances the compound's biological interactions due to boron's unique coordination chemistry. This feature may facilitate interactions with biological targets or improve the compound's pharmacokinetic properties.

Research Findings

Research on this compound is still emerging, but preliminary studies indicate its potential in medicinal chemistry. For instance:

  • In Vitro Studies : Initial assays suggest that the compound exhibits moderate antibacterial activity against certain strains of bacteria. Further studies are required to quantify this activity and understand the mechanisms involved.
  • Pharmacological Profiles : The compound's unique structure may allow it to interact with various biological pathways, potentially leading to novel therapeutic applications. However, comprehensive pharmacological profiling is necessary to elucidate its safety and efficacy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamideC13H20BNO4SSimilar boron-containing structure; different functional group positioning
1-PiperazineethanesulfonamideC19H32BN3O4SContains piperazine ring; distinct pharmacological properties
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamideC14H22BNO4SSimilar dioxaborolane moiety; different substituents on the phenyl ring

This table illustrates how the specific arrangement of functional groups in this compound distinguishes it from other compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is C15H24BNO4S, with a molecular weight of approximately 325.24 g/mol. Its structure includes:

  • A sulfonamide group , known for its ability to participate in nucleophilic substitution reactions.
  • A dioxaborolane moiety , which allows for reactions typical of organoboron compounds, such as cross-coupling with organic halides or electrophiles.

Scientific Research Applications

This compound has potential applications across several fields:

1. Medicinal Chemistry

  • Antibacterial Properties : Compounds containing sulfonamide groups are often associated with antibacterial activity. The unique structure of this compound may enhance its efficacy against bacterial infections.
  • Pharmacological Studies : The presence of the boron moiety could improve biological interactions, suggesting potential for further pharmacological investigations.

2. Organic Synthesis

  • Building Block for Complex Molecules : Its unique functional groups make it a valuable building block in organic synthesis for creating more complex chemical entities.
  • Cross-Coupling Reactions : The boron component can facilitate cross-coupling reactions, which are crucial in forming carbon-carbon bonds in organic chemistry.

3. Material Science

  • Polymer Chemistry : Investigations into incorporating this compound into polymer matrices may lead to materials with enhanced properties due to its unique chemical structure.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronate esters and sulfonamides, focusing on structural variations, synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name CAS No. Substituent Position Sulfonamide Group Key Structural Differences Reference
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide 380430-60-4 Ortho Methylsulfonamide Shorter sulfonamide chain (methyl vs. ethyl)
N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide 616880-14-9 Para Methylsulfonamide Boronate ester at para position; altered steric/electronic effects
2-(Diethylamino)-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide 756520-98-6 Meta Diethylaminoethylsulfonamide Introduction of diethylamino group enhances solubility in polar solvents
2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide 825630-80-6 Para Propanamide (non-sulfonamide) Replacement of sulfonamide with amide; altered hydrogen-bonding capacity

Key Observations :

  • Sulfonamide vs. Amide : Sulfonamide groups generally enhance thermal stability and acidity (pKa ~10) compared to amides, influencing solubility and reactivity in basic conditions .
Physicochemical Properties
Property Target Compound CAS 380430-60-4 CAS 616880-14-9
Purity Not explicitly reported 96% 95%
Melting Point Not available Not reported Not reported
Solubility Moderate in DMSO, DMF (predicted) High in chlorinated solvents (e.g., CH₂Cl₂) Similar to target compound

Notes:

  • Purity data from commercial sources (e.g., City Chemical LLC, TCI) suggest standard industrial-grade quality (95–96%) for most analogs .
  • Solubility trends correlate with substituent polarity; the diethylaminoethyl variant (CAS 756520-98-6) is more soluble in aqueous-organic mixtures .

Preparation Methods

Molecular Architecture

N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide (C₁₄H₂₂BNO₄S) features a phenyl ring substituted at the 2-position with a tetramethyl-1,3,2-dioxaborolane group and an ethanesulfonamide group. The tetramethyl dioxaborolane moiety introduces steric bulk and enhances stability, while the sulfonamide group contributes polarity and hydrogen-bonding capacity.

Key Spectroscopic Identifiers

  • IUPAC Name : N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide.

  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)CC.

  • InChIKey : MHWHESRHLUKRBZ-UHFFFAOYSA-N.

Synthetic Pathways for this compound

Step 1: Synthesis of 2-Bromophenyl Ethanesulfonamide

The precursor 2-bromophenyl ethanesulfonamide is synthesized through sulfonylation of 2-bromoaniline. In a typical procedure, 2-bromoaniline (1.72 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. Ethanesulfonyl chloride (1.19 mL, 12 mmol) is added dropwise at 0°C, followed by triethylamine (2.8 mL, 20 mmol). The reaction is stirred for 12 hours at room temperature, after which the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield a white solid (2.3 g, 85%).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.65 (d, 1H), 7.52 (t, 1H), 7.38 (d, 1H), 7.28 (t, 1H), 5.21 (s, 1H, NH), 3.12 (q, 2H, J=7.5 Hz), 1.45 (t, 3H, J=7.5 Hz).

Step 2: Miyaura Borylation of 2-Bromophenyl Ethanesulfonamide

The boronate ester is installed via palladium-catalyzed Miyaura borylation. A mixture of 2-bromophenyl ethanesulfonamide (1.0 g, 3.7 mmol), bis(pinacolato)diboron (1.4 g, 5.5 mmol), Pd(dppf)Cl₂ (0.15 g, 0.18 mmol), and potassium acetate (1.1 g, 11.1 mmol) in degassed 1,4-dioxane (25 mL) is heated to 80°C for 18 hours. The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 4:1) to afford the title compound as a colorless solid (0.98 g, 78%).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.72 (d, 1H), 7.58 (t, 1H), 7.44 (d, 1H), 7.32 (t, 1H), 3.08 (q, 2H, J=7.5 Hz), 1.42 (t, 3H, J=7.5 Hz), 1.31 (s, 12H, Bpin methyl).

  • ¹¹B NMR (CDCl₃) : δ 30.2 (characteristic of dioxaborolane).

Alternative Synthetic Strategies

Direct Sulfonylation of Preformed Boronate Esters

An alternative route involves functionalizing a pre-borylated aniline derivative. However, 2-aminophenylboronate esters are prone to protodeboronation under acidic conditions, complicating sulfonylation. To mitigate this, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.0 g, 4.3 mmol) is reacted with ethanesulfonyl chloride (0.52 mL, 5.2 mmol) in pyridine (10 mL) at 0°C. After 6 hours, the mixture is poured into ice water, extracted with ethyl acetate, and purified to yield the product (0.82 g, 62%).

Limitations : Lower yields due to boronate instability necessitate stringent anhydrous conditions.

Critical Analysis of Reaction Conditions

Catalyst Selection in Miyaura Borylation

Palladium catalysts such as Pd(dppf)Cl₂ outperform Pd(PPh₃)₄ in Miyaura reactions due to enhanced stability at elevated temperatures. Control experiments with Pd(OAc)₂ resulted in incomplete conversion (<50%), underscoring the ligand’s role in preventing Pd aggregation.

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., dioxane, DMF) facilitate boronate ester formation by stabilizing intermediates. Reactions in THF proceeded sluggishly (<40% yield), while DMF improved yields but required lower temperatures (60°C) to avoid side reactions.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

A pilot-scale synthesis (1 kg batch) employed continuous flow reactors to enhance heat transfer and reduce reaction time. Key parameters:

  • Residence Time : 30 minutes

  • Temperature : 85°C

  • Yield : 81% with >99% purity (HPLC).

Cost-Benefit Analysis

  • Catalyst Cost : Pd(dppf)Cl₂ accounts for 60% of raw material expenses.

  • Solvent Recovery : Dioxane is recycled via distillation, reducing waste by 70% .

Q & A

Q. Optimization strategies :

  • Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 as catalysts to enhance coupling efficiency .
  • Maintain anhydrous conditions and inert atmosphere (N2_2/Ar) to prevent boronate hydrolysis .
  • Monitor reaction progress via TLC or LCMS to minimize side products (e.g., desulfonylated byproducts) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
BorylationPd(OAc)2_2, XPhos, pinacolborane, THF, 80°C~60%
SulfonylationEthanesulfonyl chloride, Et3_3N, DCM, 0°C→RT70–85%

Basic: What spectroscopic and structural characterization methods are recommended for this compound?

Answer:

  • NMR : 1^{1}H and 13^{13}C NMR confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide (δ ~3.2 ppm for CH2_2SO2_2) . 11^{11}B NMR (δ ~30 ppm) verifies boronate integrity .
  • Mass Spectrometry : ESI-MS or HRMS identifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen bonding of the sulfonamide group .

Q. Best practices :

  • Dry samples thoroughly to avoid water interference in 11^{11}B NMR .
  • Use deuterated DMSO or CDCl3_3 for solubility in NMR .

Advanced: How can researchers address low yields in cross-coupling reactions involving this boronate?

Answer: Low yields often stem from boronate hydrolysis or catalyst deactivation . Mitigation strategies include:

  • Lyophilization : Pre-dry reagents and solvents (e.g., THF over molecular sieves) .
  • Catalyst screening : Test air-stable catalysts like PdCl2_2(dtbpf) for moisture tolerance .
  • Additives : Use K2_2CO3_3 or Cs2_2CO3_3 to stabilize intermediates and reduce protodeboronation .

Case study : A 56% yield improvement was achieved by switching from Pd(PPh3_3)4_4 to Pd(OAc)2_2/SPhos in DME/EtOH .

Advanced: How does the compound’s stability impact experimental design?

Answer: The boronate ester is sensitive to hydrolysis , heat , and protic solvents . Key considerations:

  • Storage : Keep at 0–6°C under inert gas to prevent decomposition .
  • Reaction solvents : Prefer anhydrous DCM or THF over alcohols or water .
  • Kinetic studies : Conduct stability assays via 11^{11}B NMR to determine half-life in different media .

Q. Table 2: Stability Guidelines

ConditionStability OutcomeReference
Ambient humidityDecomposes within 24 hours
Dry DCM, N2_2Stable for >1 week

Advanced: How can computational modeling predict reactivity in novel reactions?

Answer:

  • DFT calculations : Estimate reaction pathways for cross-coupling, focusing on boronate electrophilicity and transition states .
  • Hardness parameters (η) : Assess charge transfer using Parr-Pearson theory to predict nucleophilic attack sites (e.g., η = ½(I–A), where I = ionization potential, A = electron affinity) .
  • Molecular docking : Simulate interactions in drug discovery contexts (e.g., binding to enzyme active sites) .

Example : A study on related benzoxaboroles used DFT to optimize substituent effects on antiviral activity .

Basic: What are common synthetic byproducts, and how are they resolved?

Answer:

  • Desulfonylation : Occurs under strong acidic/basic conditions; detect via LCMS (loss of SO2_2 group).
  • Protodeboronation : Forms phenyl byproducts; suppress via pH control (neutral to mildly basic) .
  • Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization from EtOH/H2_2O .

Q. Table 3: Byproduct Identification

ByproductDiagnostic Signal (NMR)Resolution Method
Desulfonylated productLoss of δ ~3.2 ppm (CH2_2SO2_2)Column chromatography
Protodeboronated phenylAbsence of 11^{11}B signalRecrystallization

Advanced: What role does this compound play in medicinal chemistry?

Answer: It serves as a protease inhibitor scaffold or kinase modulator in drug discovery:

  • Suzuki intermediates : Couple with heterocyclic partners to generate bioactive molecules (e.g., HCV inhibitors) .
  • Sulfonamide pharmacophore : Enhances binding to enzymes via hydrogen bonding (e.g., carbonic anhydrase) .

Case study : A derivative showed efficacy in HCV NS5B inhibition after optimizing boronate positioning .

Advanced: How to resolve contradictions in reaction outcomes between studies?

Answer:

  • Reproducibility checks : Verify catalyst lot, solvent purity, and moisture content .
  • Data normalization : Compare yields relative to substrate purity (HPLC >95%) .
  • Mechanistic studies : Use kinetic isotope effects or isotopic labeling to confirm pathways .

Example : Discrepancies in Pd catalyst performance were traced to residual ligands affecting reactivity .

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